N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide, also known as SCH 66336, is a synthetic compound that belongs to the class of small molecule inhibitors. It has been extensively studied for its potential as an anti-cancer agent.
Mecanismo De Acción
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 inhibits the activity of farnesyltransferase by binding to the enzyme and preventing it from adding a farnesyl group to certain proteins. This farnesylation is necessary for the proper functioning of these proteins, including the oncogene Ras. By inhibiting farnesylation, this compound 66336 prevents the activation of Ras and other proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound 66336 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and angiogenesis, the process by which tumors develop their own blood supply. In addition, this compound 66336 has been shown to enhance the effectiveness of other anti-cancer agents, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 is its specificity for farnesyltransferase, which makes it a potentially effective anti-cancer agent with minimal side effects. However, its effectiveness may be limited by the development of drug resistance in cancer cells, as well as potential toxicity to normal cells.
Direcciones Futuras
Future research on N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 could focus on developing more potent and selective inhibitors of farnesyltransferase, as well as investigating its potential for combination therapy with other anti-cancer agents. Additionally, further studies could explore the mechanisms of drug resistance in cancer cells and potential strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with hydrazine hydrate to form 2,2-bis(4-chlorophenyl)acetic acid hydrazide. This intermediate is then reacted with benzaldehyde to form the final product, this compound 66336.
Aplicaciones Científicas De Investigación
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound 66336 works by inhibiting the activity of the protein farnesyltransferase, which is involved in the signaling pathways that promote cancer cell growth.
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-23-15-11-21(12-16-23)27(33,22-13-17-24(29)18-14-22)26(32)31(25-9-5-2-6-10-25)30-19-20-7-3-1-4-8-20/h1-19,33H/b30-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKOQBQEKOVKZ-NDZAJKAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.